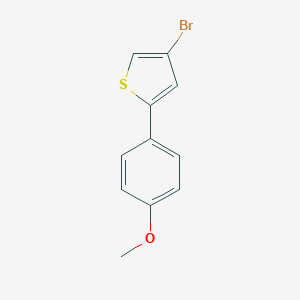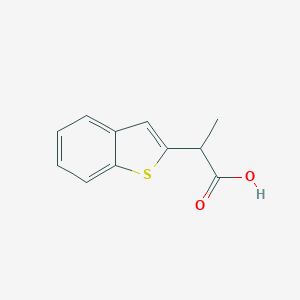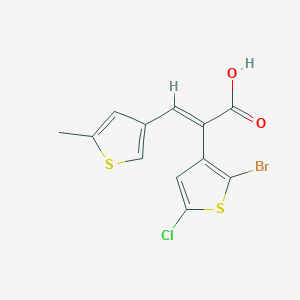![molecular formula C13H14S2 B428832 3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B428832.png)
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a fused ring system, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its derivatives can inhibit the activity of certain enzymes, resulting in antimicrobial or anticancer effects . In electronic applications, its unique structure facilitates efficient charge transport, making it suitable for use in semiconductors and transistors .
Comparación Con Compuestos Similares
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be compared with other thiophene derivatives such as:
Thiophene: The simplest member of the thiophene family, lacking the additional fused ring system and methyl groups.
Bithiophene: Consists of two thiophene rings fused together, offering different electronic properties.
Cyclopenta[2,1-b3,4-b’]dithiophene: A compound with a similar fused ring system but different substitution patterns, leading to varied applications in organic electronics.
The uniqueness of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for diverse scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H14S2 |
|---|---|
Peso molecular |
234.4g/mol |
Nombre IUPAC |
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-7(2)15-11-5-10-8(3)14-9(4)13(10)12(6)11/h5H2,1-4H3 |
Clave InChI |
JOWHGUIOLABFCE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
SMILES canónico |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Bromo-5-chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428749.png)
![4-[2-(5-Chloro-2-thienyl)vinyl]-2-methylthiophene](/img/structure/B428750.png)








![methyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate](/img/structure/B428762.png)



